An In-Depth Technical Guide to Fluorinated Benzonitriles: A Focus on 2-Fluoro-6-(trifluoromethyl)benzonitrile
An In-Depth Technical Guide to Fluorinated Benzonitriles: A Focus on 2-Fluoro-6-(trifluoromethyl)benzonitrile
Senior Application Scientist Note: The initial query for "2,4-Difluoro-6-(trifluoromethyl)benzonitrile" did not yield a corresponding compound with a registered CAS number or significant literature in available chemical databases. This suggests the molecule is either novel, not commercially available, or referenced under a different nomenclature. To provide a scientifically grounded and actionable guide, this document will focus on the closely related, well-characterized, and commercially available analog, 2-Fluoro-6-(trifluoromethyl)benzonitrile (CAS No. 133116-83-3) . The principles, synthesis logic, and applications discussed herein are highly relevant and adaptable for research into similarly substituted benzonitriles.
Introduction and Strategic Importance
Fluorinated benzonitriles are a class of high-value chemical intermediates pivotal to modern drug discovery and materials science. The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups onto the benzonitrile scaffold imparts a unique combination of physicochemical properties. 2-Fluoro-6-(trifluoromethyl)benzonitrile is an exemplary building block in this category, valued for its distinct electronic profile and chemical stability.[1]
The trifluoromethyl group is a well-established bioisostere for various functionalities and is known to significantly enhance lipophilicity, which can improve a drug candidate's cell membrane permeability and oral bioavailability.[1] Furthermore, the C-F bond's high strength often blocks sites of oxidative metabolism, increasing the metabolic stability and in-vivo half-life of parent molecules.[1] The nitrile moiety is a versatile functional handle, readily convertible to amines, amides, carboxylic acids, or tetrazoles, providing a gateway to a vast chemical space for lead optimization.
Physicochemical Properties of 2-Fluoro-6-(trifluoromethyl)benzonitrile
A comprehensive summary of the key physical and chemical properties is essential for experimental design, reaction setup, and safety assessment. The data below has been consolidated from authoritative chemical supplier databases.
| Property | Value | Source(s) |
| CAS Number | 133116-83-3 | [1] |
| Molecular Formula | C₈H₃F₄N | [1] |
| Molecular Weight | 189.11 g/mol | [1] |
| Appearance | White to almost white powder or lump | [1] |
| Melting Point | 28 °C | [1] |
| Density | 1.373 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.452 | |
| Purity | ≥ 97% (GC) | [1] |
| Synonyms | α,α,α,6-Tetrafluoro-o-tolunitrile, 2-Cyano-1-fluoro-3-(trifluoromethyl)benzene | [1] |
| SMILES String | Fc1cccc(c1C#N)C(F)(F)F | |
| InChI Key | OGQYJDHTHFAPRN-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of substituted benzonitriles often relies on robust and well-established chemical transformations. For the user's original target, 2,4-Difluoro-6-(trifluoromethyl)benzonitrile , a hypothetical yet chemically sound approach would be the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into a variety of functional groups via a diazonium salt intermediate.[2][3]
Proposed Synthesis for 2,4-Difluoro-6-(trifluoromethyl)benzonitrile
This proposed protocol is based on established Sandmeyer cyanation principles and should be considered a theoretical framework requiring experimental validation.[4][5] The logical starting material would be 2,4-Difluoro-6-(trifluoromethyl)aniline.
Caption: Proposed Sandmeyer reaction pathway for synthesizing the target molecule.
Causality and Experimental Protocol (Hypothetical)
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Diazotization:
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Protocol: Dissolve 2,4-Difluoro-6-(trifluoromethyl)aniline in a solution of aqueous acid (e.g., 3M HCl). Cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 20-30 minutes after addition is complete.
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Expertise: This step converts the primary aromatic amine into a diazonium salt (-N₂⁺). The low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures. The strong acid protonates the nitrous acid formed in situ, generating the active nitrosating agent.
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Sandmeyer Cyanation:
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Protocol: In a separate flask, prepare a solution or slurry of copper(I) cyanide (CuCN) in water. To this, add the cold diazonium salt solution prepared in Step 1 slowly and with vigorous stirring. A gas (N₂) will evolve. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure completion.
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Expertise: This is the core substitution step. The diazonium salt acts as an excellent leaving group (N₂ gas), and the cyanide ion, delivered from the copper cyanide complex, acts as the nucleophile. Copper(I) is a crucial catalyst in this single-electron transfer (SET) mechanism.[2]
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Workup and Purification:
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Protocol: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.
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Expertise: Standard liquid-liquid extraction separates the organic product from the aqueous inorganic salts. Purification is necessary to remove unreacted starting materials and byproducts.
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Applications in Drug Discovery and Materials Science
The utility of 2-Fluoro-6-(trifluoromethyl)benzonitrile and its analogs is broad, spanning pharmaceutical development, agrochemicals, and advanced materials.[1]
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Pharmaceutical Development: This compound serves as a key intermediate in synthesizing a range of therapeutic agents, including anti-inflammatory and antiviral drugs. Its structure is frequently found in kinase inhibitors and other targeted therapies where precise molecular recognition is key.[1]
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Agrochemicals: It is used in the formulation of modern herbicides and pesticides, where the trifluoromethyl group contributes to the molecule's potency and stability in environmental conditions.[1]
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Material Science: The unique electronic properties conferred by the fluorine substituents make these compounds valuable for creating advanced materials with enhanced thermal stability and chemical resistance, suitable for specialized coatings and composites.[1]
Caption: Role of fluorinated benzonitriles in a typical drug discovery workflow.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2,4-Difluoro-6-(trifluoromethyl)benzonitrile is not available, data from closely related analogs like 2,4-Difluorobenzonitrile (CAS 3939-09-1) provides a strong basis for hazard assessment and handling protocols.
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Hazard Identification: These compounds are typically classified as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332). They can cause skin and serious eye irritation.
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Precautions for Safe Handling:
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Use only in a well-ventilated area, preferably within a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
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Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
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Storage Conditions:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Keep away from incompatible materials such as strong oxidizing agents and strong bases.
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References
- Preparation method of 2,4,6-trifluorobenzylamine. Google Patents (CN107778183B). [Online].
- Synthetic method of 2,4,6-trifluorobenzylamine. Google Patents (CN110683959B). [Online].
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Recent trends in the chemistry of Sandmeyer reaction: a review . PMC (National Center for Biotechnology Information). [Online]. Available: [Link]
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2,4,6-Trifluorobenzonitrile . PubChem (National Center for Biotechnology Information). [Online]. Available: [Link]
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Fluorine-Containing Benzonitrile . Taizhou Volsen Chemical Co., Ltd. [Online]. Available: [Link]
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Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source . ResearchGate. [Online]. Available: [Link]
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Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles . ResearchGate. [Online]. Available: [Link]
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On the Synthesis of 2-Amino-4,6-difluorobenzonitrile... . Journal of Chemical Research, Synopses (RSC Publishing). [Online]. Available: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
